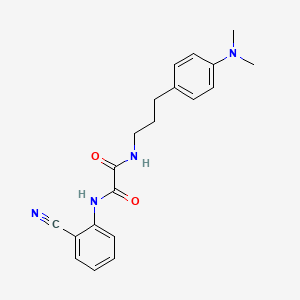

N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Luminescent Sensing

This compound has been used in the creation of a supramolecular luminescent system . The inclusion of amines in the matrix of this compound led to blue shifts in the solid-state luminescence . It forms a CH3CN-selective, luminescent host and exhibits solvent-dependent luminescent changes in the solid state .

Dye-Sensitized Solar Cells (DSSC)

The compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) . Organic dyes, including those based on this compound, have been increasingly developed for DSSC due to their high molar extinction coefficient, simple synthesis process, reduced adverse environmental effects, and abundance .

Optoelectronic Properties

The compound’s optoelectronic properties have been studied using RHF and DFT methods . Parameters such as dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra have been determined .

Nonlinear Optical Materials

The compound’s average polarizability and first-order molecular hyperpolarizability indicate that it is a good candidate as nonlinear optical materials .

Synthesis and Characterization

The compound has been synthesized by chemical methods and its structure confirmed by 1H NMR and 13C NMR spectrum .

Luminescent Host Systems

New supramolecular luminescent host systems based on this compound and amines were prepared using a supramolecular approach . These systems show robust, reversible CH3CN-selective luminescent sensing .

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-24(2)17-11-9-15(10-12-17)6-5-13-22-19(25)20(26)23-18-8-4-3-7-16(18)14-21/h3-4,7-12H,5-6,13H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMBODFOPICGPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)

![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)

![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2378277.png)

![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)